molecular formula C11H12BrNO2 B2808576 (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole CAS No. 321574-26-9

(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

Cat. No.: B2808576
CAS No.: 321574-26-9
M. Wt: 270.126
InChI Key: IKMNZXXFKNSMLB-WRWORJQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazole family, characterized by a fused bicyclic framework combining a chromene (benzopyran) moiety with an oxazole ring. The stereochemistry (3As,9bR) indicates a specific spatial arrangement critical for its physicochemical and biological properties.

Properties

IUPAC Name

(3aS,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-13-11-7(6-15-13)5-14-10-3-2-8(12)4-9(10)11/h2-4,7,11H,5-6H2,1H3/t7-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMNZXXFKNSMLB-WRWORJQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(COC3=C2C=C(C=C3)Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2[C@@H](COC3=C2C=C(C=C3)Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, which can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions. The oxazole ring is then introduced through a cyclization reaction involving an appropriate amino alcohol and a brominated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of (3as,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c] oxazole involves multi-step strategies, primarily leveraging cyclization and halogenation:

Bromination of Chromene Precursors

The bromine substituent at position 8 is introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) techniques. For example:

  • Substrate : 1-Methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c] oxazole.
  • Reagent : N-Bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃).
  • Conditions : Solvent-dependent (e.g., CH₂Cl₂ at 0°C to RT) with regioselectivity governed by steric and electronic factors.

Oxazole Ring Formation via Cyclization

The oxazole moiety is constructed using intramolecular nitrile oxide cycloaddition (INOC) or van Leusen oxazole synthesis :

  • Van Leusen Reaction : Tosylmethyl isocyanide (TosMIC, 25 ) reacts with aldehydes under basic conditions (e.g., K₂CO₃ in MeOH) to form oxazole rings .
    Example: Aldehyde+TosMICK2CO3,ΔOxazole derivative\text{Aldehyde}+\text{TosMIC}\xrightarrow{\text{K}_2\text{CO}_3,\Delta}\text{Oxazole derivative}
  • INOC : Nitrile oxides generated in situ from aldoximes undergo [3+2] cycloaddition with alkenes/alkynes .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    SubstrateBoronic AcidCatalystYieldReference
    8-Bromo-oxazoleAryl-B(OH)₂Pd(PPh₃)₄, K₂CO₃75–85%
  • Buchwald-Hartwig Amination :
    Introduces amine groups at the brominated position using Pd catalysts and ligands (e.g., XantPhos) .

Nucleophilic Substitution

The bromine undergoes displacement with nucleophiles (e.g., alkoxides, thiols) under SNAr conditions, though reactivity depends on ring activation.

Oxidation and Reduction

  • Oxidation : The tetrahydrochromeno ring can be aromatized using oxidizing agents (e.g., DDQ or MnO₂), converting it to a chromeno-oxazole system .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to an oxazoline, altering electronic properties .

Stereochemical Considerations

The (3as,9bR) configuration is preserved in most reactions due to the rigidity of the fused ring system. Chiral auxiliaries or asymmetric catalysis are rarely required .

Key Research Findings

  • Green Synthesis : A β-cyclodextrin (β-CD)-mediated van Leusen reaction in water achieved 89% yield for oxazole formation at 50°C, minimizing solvent waste .
  • Photophysical Properties : Bromine enhances intersystem crossing, making the compound a candidate for optoelectronic applications.

Challenges and Limitations

  • Regioselectivity : Competing bromination at adjacent positions requires careful optimization.
  • Solubility : Limited solubility in polar solvents complicates large-scale synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole exhibit significant anticancer properties. For instance, the compound has been analyzed for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on a series of chromeno[4,3-c][1,2]oxazole derivatives demonstrated that modifications to the structure can enhance anticancer activity. The results showed that specific substitutions at the 8-position increased cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that this compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

Case Study:
A recent publication reported that derivatives of this compound could reduce the levels of pro-inflammatory cytokines in neuronal cultures exposed to neurotoxic agents. This suggests a promising role in treating neurodegenerative diseases such as Alzheimer's .

G Protein-Coupled Receptor Modulation

The compound has been identified as a potential modulator of G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes and are key targets in drug discovery.

Data Table: G Protein-Coupled Receptor Activity

CompoundGPCR TargetActivity TypeReference
(3As,9bR)-8-bromo-...Estrogen ReceptorAgonist
(3As,9bR)-8-bromo-...Dopamine ReceptorAntagonist
(3As,9bR)-8-bromo-...Serotonin ReceptorPartial Agonist

Organic Electronics

The unique structural properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

PropertyValue
Band Gap2.0 eV
Electron Mobility0.5 cm²/V·s
Thermal StabilityUp to 300 °C

Photonic Applications

The optical properties of this compound have been investigated for use in photonic devices. Its fluorescence characteristics suggest potential applications in sensors and imaging technologies.

Case Study:
Research has shown that films made from this compound exhibit strong photoluminescence under UV light irradiation. This property is being explored for use in bioimaging applications where fluorescent markers are required .

Mechanism of Action

The mechanism of action of (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring system may facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Framework and Substituent Variations

The target compound shares its chromeno-oxazole core with 8-bromo-3-(4-ethylphenyl)-1-phenyl-3,3a,4,9b-tetrahydro-1H-chromeno[4,3-c]isoxazole-3a-carbonitrile (), differing in substituents:

  • 1-Methyl vs.
  • 8-Bromo : Common in both compounds, bromine likely contributes to halogen bonding in target interactions .
  • 3a-Carbonitrile (analog) vs. No equivalent group (target): The nitrile group in the analog may enhance dipole interactions but reduce metabolic stability .
Table 1: Structural Comparison
Compound Substituents (Position) Molecular Weight Key Functional Groups
Target Compound 1-Methyl, 8-Bromo Not Reported Oxazole, Chromene
Analog () 1-Phenyl, 3-(4-Ethylphenyl), 3a-CN 461.35 Isoxazole, Nitrile
G-1 () 6-Bromobenzodioxolyl, Cyclopentaquinoline ~450 (est.) Benzodioxole, Cyclopentane

Crystallographic and Physicochemical Properties

The analog in crystallizes in a triclinic P1 space group with unit cell parameters:

  • $ a = 9.8813 \, \text{Å}, \, b = 9.9921 \, \text{Å}, \, c = 11.1587 \, \text{Å} $
  • Density: $ 1.425 \, \text{Mg/m}^3 $, $ Z = 2 $ .

Bromine’s heavy atom effect may enhance X-ray diffraction quality .

Q & A

Basic Research Questions

What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to improve yield and purity?

Methodological Answer:
The synthesis involves a multi-step approach:

Bromination: Introduce the bromine substituent at the 8-position using electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize side reactions.

Oxazole Ring Formation: Utilize [hydroxy(tosyloxy)iodo]benzene (HTIB)-mediated cyclization in aqueous conditions (room temperature, 12–24 hours) to construct the oxazole ring, achieving yields of 70–85% .

Methylation: Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF to introduce the 1-methyl group.

Key Optimization Factors:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for methylation.
  • Catalyst: HTIB acts as a mediator for green, on-water synthesis, reducing organic solvent use .

How is the molecular structure confirmed using crystallographic techniques?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in ethanol/water mixtures).

Data Collection: Use a diffractometer (Mo/Kα radiation) to collect intensity data.

Structure Refinement: Apply the SHELX suite (SHELXL for refinement) to solve the structure. Key parameters include:

  • R-factors: Aim for R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10 for high precision .
  • ORTEP Visualization: Generate thermal ellipsoid plots to validate atomic positions and stereochemistry (e.g., confirming the (3As,9bR) configuration) .

What spectroscopic methods characterize this compound, and how are spectral data interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H NMR: Identify protons on the chromene (δ 6.8–7.9 ppm) and oxazole (δ 4.6–5.0 ppm) moieties. Coupling constants (JJ) confirm stereochemistry (e.g., axial vs. equatorial protons) .
    • 13C^{13}C NMR: Assign carbons using DEPT experiments (e.g., oxazole carbons at δ 150–160 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+[M+H]^+ at m/z 253/255 for Br isotopes) with <2 ppm error .

Advanced Research Questions

How can ring puckering analysis elucidate conformational dynamics of the tetrahydrochromeno-oxazole core?

Methodological Answer:

Cremer-Pople Parameters: Calculate puckering amplitude (qq) and phase angle (ϕ\phi) from X-ray data to quantify non-planarity .

Software Tools: Use PLATON or Mercury to visualize puckering modes (e.g., envelope or twist conformations).

Dynamic NMR: Monitor ring-flipping kinetics in solution (variable-temperature 1H^1H NMR) to assess energy barriers.

Example Data:

Conformationqq (Å)ϕ\phi (°)
Envelope0.4536
Half-chair0.5218

What strategies resolve contradictions between computational and experimental stereochemical data?

Methodological Answer:

DFT vs. X-ray Comparison: Perform density functional theory (DFT) geometry optimization (e.g., B3LYP/6-31G**) and compare bond lengths/angles with SCXRD data.

Refinement Checks: In SHELXL, adjust displacement parameters (ADPs) and validate hydrogen bonding networks to correct overfitting .

Independent Synthesis: Prepare enantiomers via chiral chromatography (e.g., using preparative HPLC with cellulose-based columns) to confirm absolute configuration .

What in vitro assays evaluate biological activity, particularly for receptor modulation?

Methodological Answer:

Dopamine Receptor Binding:

  • Radioligand Assays: Use 3H^3H-labeled ligands (e.g., 3H^3H-spiperone) to measure affinity for D2/D3 receptors. Compare with reference compounds like S33138 (a chromeno-pyrrole derivative) .

Estrogen Receptor (ERα) Modulation:

  • Luciferase Reporter Assays: Transfect ERα-positive cells with estrogen response element (ERE)-luciferase constructs. Test compound effects at 0.01–10 nM concentrations .

Cellular Proliferation: Assess anti-proliferative activity via 3H^3H-thymidine incorporation in cancer cell lines (e.g., MCF-7) .

Key Controls: Include antagonists (e.g., MPP for ERα) to confirm receptor specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.